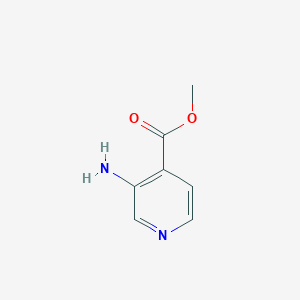

Methyl 3-aminopyridine-4-carboxylate

描述

The exact mass of the compound Methyl 3-aminoisonicotinate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >22.8 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

methyl 3-aminopyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-11-7(10)5-2-3-9-4-6(5)8/h2-4H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLQIGLBALJNHKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363396 | |

| Record name | methyl 3-aminoisonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>22.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821615 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

55279-30-6 | |

| Record name | methyl 3-aminoisonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-aminopyridine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physical Properties of Methyl 3-aminopyridine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-aminopyridine-4-carboxylate is a heterocyclic organic compound that serves as a valuable intermediate in medicinal chemistry and drug discovery. Its pyridine (B92270) core, substituted with both an amino group and a methyl ester, provides a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications. Understanding the fundamental physical properties of this compound is crucial for its effective use in laboratory synthesis, process development, and formulation studies. This guide provides a comprehensive overview of the key physical characteristics of this compound, along with detailed experimental protocols for their determination.

Core Physical Properties

The physical properties of this compound are summarized in the table below. These values have been compiled from various sources and represent the most current and reliable data available.

| Property | Value |

| Molecular Formula | C₇H₈N₂O₂ |

| Molecular Weight | 152.15 g/mol |

| Appearance | Pale yellow to yellow or beige solid/powder |

| Melting Point | 79-88 °C |

| Boiling Point | 292.5 °C at 760 mmHg (Predicted) |

| Solubility | Soluble in methanol |

| pKa | Not experimentally determined (Predicted) |

| CAS Number | 55279-30-6 |

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of this compound.

Determination of Melting Point

The melting point of a solid is a critical indicator of its purity. For this compound, a sharp melting range is indicative of high purity.

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. This is typically observed as a range, from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.

Apparatus and Reagents:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

This compound sample

-

Spatula

-

Mortar and pestle (optional, for pulverizing crystals)

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.

-

Pack a small amount of the sample into the open end of a capillary tube to a depth of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate initially to determine an approximate melting point.

-

Observe the sample through the magnifying lens. Note the temperature at which the substance begins to melt.

-

Allow the apparatus to cool.

-

Prepare a new sample in a fresh capillary tube.

-

Set the apparatus to heat at a slower rate (1-2 °C per minute) as the temperature approaches the previously determined approximate melting point.

-

Record the temperature at which the first droplet of liquid is observed (the beginning of the melting range).

-

Record the temperature at which the last solid crystal melts (the end of the melting range).

-

The recorded range is the melting point of the sample.

Determination of Solubility (Qualitative)

This protocol provides a qualitative assessment of the solubility of this compound in a given solvent.

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Apparatus and Reagents:

-

Test tubes

-

Vortex mixer

-

Spatula

-

This compound sample

-

Solvent of interest (e.g., methanol, water, DMSO)

Procedure:

-

Add approximately 10-20 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Agitate the mixture vigorously using a vortex mixer for 1-2 minutes.

-

Visually inspect the solution. If the solid has completely dissolved, the compound is considered soluble in that solvent under these conditions.

-

If the solid has not completely dissolved, the mixture can be gently warmed to assess the effect of temperature on solubility.

-

Record the observations as "soluble," "sparingly soluble," or "insoluble" for each solvent tested.

Synthesis Workflow

This compound is commonly synthesized via the esterification of its corresponding carboxylic acid, 3-aminopyridine-4-carboxylic acid. This process is a fundamental reaction in organic chemistry and is crucial for the production of this valuable intermediate.

Caption: Synthesis workflow for this compound.

Applications in Drug Development

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its structural motifs are found in molecules investigated for a range of therapeutic activities.

Caption: Role in the synthesis of bioactive molecules.

This technical guide provides a foundational understanding of the physical properties of this compound, essential for its application in research and development. The provided protocols and workflows offer practical guidance for laboratory professionals.

An In-depth Technical Guide to Methyl 3-aminopyridine-4-carboxylate

Introduction

Methyl 3-aminopyridine-4-carboxylate, also known as methyl 3-amino-isonicotinate, is a heterocyclic organic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development. As a substituted pyridine (B92270) derivative, it incorporates a pyridine ring functionalized with both an amino group and a methyl ester. This unique arrangement of functional groups makes it a versatile synthetic building block for the construction of more complex, biologically active molecules. Its utility as a biochemical reagent and an intermediate in the synthesis of novel pharmaceutical agents underscores the importance of a thorough understanding of its chemical and physical properties.[1][2] This guide provides a comprehensive overview of its structure, properties, synthesis, and applications for researchers and drug development professionals.

Chemical Structure and Identifiers

The molecular structure of this compound consists of a pyridine ring where the amino group is at position 3 and the methyl carboxylate group is at position 4. This substitution pattern is crucial for its reactivity and interaction with biological targets.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | This compound | |

| CAS Number | 55279-30-6 | [3] |

| Molecular Formula | C₇H₈N₂O₂ | [1][4][5] |

| Molecular Weight | 152.15 g/mol | [1][4] |

| SMILES String | COC(=O)c1cncc(c1)N | [4] |

| InChI | 1S/C7H8N2O2/c1-11-7(10)5-2-3-9-4-6(5)8/h2-4H,8H2,1H3 | [4] |

| InChI Key | XLQIGLBALJNHKR-UHFFFAOYSA-N |[4] |

Physicochemical Properties

Detailed experimental data for this compound is not widely published. Much of the available data corresponds to its isomer, Methyl 4-aminopyridine-3-carboxylate (CAS: 16135-36-7). The data for this isomer is provided below for comparative purposes, but it should not be attributed to the title compound.

Table 2: Physicochemical Data of the Isomer Methyl 4-aminopyridine-3-carboxylate

| Property | Value | Reference |

|---|---|---|

| Melting Point | 172-174 °C | [6][7] |

| Boiling Point | 288.7 ± 20.0 °C (Predicted) | [6][7] |

| Density | 1.238 ± 0.06 g/cm³ (Predicted) | [6][7] |

| Solubility | Soluble in Methanol (B129727) | [6] |

| Appearance | Off-white solid |[7] |

Note: Researchers should independently verify the physicochemical properties of this compound (CAS 55279-30-6) as the data above pertains to an isomer.

Synthesis and Experimental Protocols

A common and plausible synthetic route to this compound involves the reduction of a nitro-substituted precursor, Methyl 3-nitropyridine-4-carboxylate. This transformation is a standard method for introducing an amino group onto an aromatic ring.

Caption: Plausible synthetic pathway for this compound.

Experimental Protocol: Reduction of Methyl 3-nitropyridine-4-carboxylate

This protocol describes a general procedure for the synthesis of this compound via catalytic hydrogenation.

Materials:

-

Methyl 3-nitropyridine-4-carboxylate

-

Methanol (or Ethanol, Ethyl Acetate)

-

10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Celite or a similar filter aid

Procedure:

-

Preparation: A high-pressure hydrogenation vessel is charged with Methyl 3-nitropyridine-4-carboxylate (1.0 eq) and a suitable solvent such as methanol (10-20 mL per gram of substrate).

-

Inerting: The vessel is sealed, and the atmosphere is purged with an inert gas (Nitrogen or Argon) to remove all oxygen.

-

Catalyst Addition: Under the inert atmosphere, 10% Palladium on Carbon catalyst is carefully added.

-

Hydrogenation: The vessel is then purged with hydrogen gas and subsequently pressurized to the desired pressure (typically 1-5 atm). The reaction mixture is stirred vigorously at room temperature.

-

Monitoring: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Work-up: Upon completion, the hydrogen pressure is released, and the vessel is purged again with an inert gas. The reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst. The filter pad is washed with additional solvent to ensure complete recovery of the product.

-

Isolation: The combined filtrate is concentrated under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel to afford the pure product.

Spectroscopic Characterization

Caption: Experimental workflow for the characterization of a synthesized compound.

Table 3: Predicted Spectroscopic Data

| Technique | Expected Characteristics |

|---|---|

| ¹H NMR | - A singlet for the methyl ester protons (-OCH₃) around 3.8-4.0 ppm.- A broad singlet for the amine protons (-NH₂) which may vary in chemical shift.- Three distinct signals in the aromatic region (7.0-8.5 ppm) corresponding to the three protons on the pyridine ring. |

| ¹³C NMR | - A signal for the methyl carbon around 50-55 ppm.- A signal for the ester carbonyl carbon around 165-170 ppm.- Five signals in the aromatic region corresponding to the pyridine ring carbons, with shifts influenced by the amino and carboxylate substituents. |

| IR (Infrared) | - N-H stretching vibrations (two bands) for the primary amine in the 3300-3500 cm⁻¹ region.- C=O stretching vibration for the ester carbonyl group around 1700-1730 cm⁻¹.- C=C and C=N stretching vibrations for the aromatic pyridine ring in the 1400-1600 cm⁻¹ region.- C-O stretching vibration for the ester around 1100-1300 cm⁻¹. |

| Mass Spec. | - A molecular ion peak (M⁺) corresponding to the molecular weight of 152.15. |

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is governed by its three key components: the amino group, the methyl ester, and the pyridine ring.

-

Amino Group: The primary amine at the C3 position is nucleophilic and can readily participate in reactions such as acylation, alkylation, diazotization, and condensation to form a wide array of derivatives.

-

Methyl Ester Group: The ester at the C4 position can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing another handle for molecular elaboration.

-

Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The ring itself can undergo electrophilic or nucleophilic substitution, although the existing substituents will direct the regioselectivity of these reactions.

This versatile reactivity makes the compound a valuable intermediate in medicinal chemistry. It serves as a scaffold for developing pharmaceuticals, with derivatives being investigated for potential therapeutic effects, including activity in the central nervous system.[2][8]

Caption: Logical workflow of using a building block in drug discovery.

Safety Information

As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory.

Table 4: GHS Hazard Information

| Category | Information | Reference |

|---|---|---|

| Pictogram | GHS07 (Exclamation Mark) | [4] |

| Signal Word | Warning | [4] |

| Hazard Statement | H302: Harmful if swallowed | [4] |

| Hazard Class | Acute Toxicity 4 (Oral) |[4] |

Users are responsible for consulting the latest Safety Data Sheet (SDS) from their supplier before handling this compound.

This compound is a strategically important heterocyclic compound with significant potential as a building block in organic synthesis and pharmaceutical development. Its defined structure and versatile functional groups allow for the creation of diverse chemical libraries for drug discovery programs. While published experimental data on its physicochemical properties is sparse, its synthesis and reactivity are well-grounded in established chemical principles, making it an accessible and valuable tool for researchers.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CAS 16135-36-7: Methyl 4-aminopyridine-3-carboxylate [cymitquimica.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound AldrichCPR [sigmaaldrich.com]

- 5. PubChemLite - this compound (C7H8N2O2) [pubchemlite.lcsb.uni.lu]

- 6. Methyl 4-aminopyridine-3-carboxylate CAS#: 16135-36-7 [m.chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. nbinno.com [nbinno.com]

Methyl 3-aminopyridine-4-carboxylate CAS number 55279-30-6

CAS Number: 55279-30-6

This technical guide provides a comprehensive overview of Methyl 3-aminopyridine-4-carboxylate, a pyridine (B92270) derivative of interest to researchers and professionals in drug discovery and chemical synthesis. This document collates available physicochemical data, safety information, and representative synthetic approaches, while also highlighting areas where public domain data is limited.

Physicochemical and Spectroscopic Data

This compound is a solid, pale yellow to yellow powder at room temperature.[1] A summary of its key physicochemical properties is presented below.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 55279-30-6 | [1][2] |

| Molecular Formula | C₇H₈N₂O₂ | [1][2][3] |

| Molecular Weight | 152.15 g/mol | [2][3] |

| Appearance | Pale yellow to yellow powder | [1] |

| Melting Point | 79.0 - 88.0 °C | [1] |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| InChI Key | XLQIGLBALJNHKR-UHFFFAOYSA-N | [1][3] |

| SMILES | COC(=O)C1=C(N)C=NC=C1 | [1][3] |

Spectroscopic Data

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the cited literature, a common strategy for the synthesis of related aminopyridine esters involves the manipulation of functional groups on the pyridine ring. A representative protocol for a closely related isomer, Methyl 4-aminonicotinate, involves the deprotection of a Boc-protected amine. This can serve as a conceptual starting point for a synthetic strategy.

Representative Experimental Protocol: Synthesis of Methyl 4-aminonicotinate

This protocol describes the removal of a tert-butoxycarbonyl (Boc) protecting group to yield the free amine.

Materials:

-

Methyl 4-((tert-butoxycarbonyl)amino)nicotinate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Methyl 4-((tert-butoxycarbonyl)amino)nicotinate (1.0 eq) is dissolved in a 1:1 (v/v) mixture of trifluoroacetic acid and dichloromethane.

-

The reaction mixture is stirred at room temperature for 2 hours.

-

Reaction completion is monitored by an appropriate method (e.g., TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting residue is redissolved in dichloromethane.

-

The organic solution is washed with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

The organic layer is then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the final product, Methyl 4-aminonicotinate.[5]

Diagram 1: Representative Synthesis Workflow

Caption: A representative workflow for the synthesis of an aminopyridine ester.

Biological Activity and Signaling Pathways

There is currently no specific information available in the public domain regarding the biological activity or the involvement in any signaling pathways of this compound.

However, the aminopyridine scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of aminopyridine have been investigated for a wide range of therapeutic applications, including their use as antibacterial, antifungal, and anticancer agents.[6][7] For example, some aminopyridine-peptide conjugates have been studied for the treatment of neurodegenerative disorders.[8] The biological role of this compound remains an area for future research.

Safety and Handling

This compound is classified as harmful if swallowed and may cause skin and serious eye irritation.[5] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[5] Work should be conducted in a well-ventilated area to avoid inhalation of dust or fumes.[5]

Table 2: GHS Hazard Information

| Hazard Class | Code | Description |

| Acute toxicity, oral | H302 | Harmful if swallowed |

| Skin corrosion/irritation | H315 | Causes skin irritation |

| Serious eye damage/eye irritation | H319 | Causes serious eye irritation |

| Specific target organ toxicity, single exposure | H335 | May cause respiratory irritation |

Source:[5]

Storage: For long-term storage, it is recommended to keep the compound at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[9] The container should be kept tightly closed in a dry and well-ventilated place.[10]

References

- 1. H34007.03 [thermofisher.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. Methyl 3-amino-2-methylpyridine-4-carboxylate | C8H10N2O2 | CID 17917656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 4-aminopyridine-3-carboxylate CAS#: 16135-36-7 [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 3-Amino-4-methylpyridine(3430-27-1) 1H NMR spectrum [chemicalbook.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Methyl 2-aminopyridine-4-carboxylate 97 6937-03-7 [sigmaaldrich.com]

An In-depth Technical Guide to Methyl 3-aminopyridine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3-aminopyridine-4-carboxylate, a key biochemical reagent and intermediate in organic synthesis. This document collates available data on its physicochemical properties, synthesis, and potential applications in life sciences and drug discovery, with a focus on providing detailed protocols and structured data for laboratory use.

Core Physicochemical Properties

This compound, also known as Methyl 3-aminoisonicotinate, is a pyridine (B92270) derivative with the chemical formula C₇H₈N₂O₂. Its molecular structure, featuring both an amino group and a methyl ester, makes it a versatile building block in the synthesis of more complex molecules.[1]

| Property | Value | Source(s) |

| Molecular Weight | 152.15 g/mol | [1][2] |

| CAS Number | 55279-30-6 | [1][2] |

| Molecular Formula | C₇H₈N₂O₂ | [1][2] |

| Appearance | Yellow crystal or pale brown solid | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Storage Conditions | 0-8 °C | [1] |

| InChI Key | XLQIGLBALJNHKR-UHFFFAOYSA-N | |

| SMILES | COC(=O)c1ccncc1N |

Synthesis of this compound

The synthesis of this compound is well-established and can be reliably achieved through a multi-step process beginning with a commercially available starting material, methyl isonicotinate (B8489971).[3] The general synthetic strategy involves the nitration of the pyridine ring, followed by the reduction of the introduced nitro group to yield the final amino product.[3]

Experimental Protocol: General Two-Step Synthesis

Step 1: Nitration of Methyl Isonicotinate

This initial step involves an electrophilic aromatic substitution to introduce a nitro group (-NO₂) at the 3-position of the pyridine ring. The ester group at the 4-position directs the nitration to the meta position, ensuring high regioselectivity.[3]

-

Reagents and Materials:

-

Methyl isonicotinate

-

Concentrated sulfuric acid (H₂SO₄)

-

Concentrated nitric acid (HNO₃)

-

Ice bath

-

Reaction flask with magnetic stirrer

-

-

Procedure:

-

Cool a mixture of concentrated sulfuric acid and nitric acid in an ice bath to 0-10°C.

-

Slowly add methyl isonicotinate to the cooled nitrating mixture while stirring.

-

Maintain the reaction temperature between 0-10°C to minimize the formation of byproducts.[3]

-

Monitor the reaction to completion using an appropriate technique (e.g., Thin Layer Chromatography).

-

Upon completion, carefully quench the reaction by pouring it over crushed ice.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate) and extract the product, methyl 3-nitroisonicotinate, with an organic solvent.

-

Dry the organic layer, filter, and concentrate under reduced pressure to obtain the crude nitro derivative.

-

Step 2: Reduction of Methyl 3-nitroisonicotinate

The subsequent step is the reduction of the nitro group to an amino group (-NH₂) to yield this compound.[3]

-

Reagents and Materials:

-

Methyl 3-nitroisonicotinate

-

Reducing agent (e.g., Palladium on carbon (Pd/C) with hydrogen gas, or a metal catalyst like tin(II) chloride in hydrochloric acid)

-

Solvent (e.g., Methanol or Ethanol for catalytic hydrogenation)

-

Hydrogenation apparatus or reaction flask

-

-

Procedure (Catalytic Hydrogenation Example):

-

Dissolve the methyl 3-nitroisonicotinate in a suitable solvent like methanol.

-

Add a catalytic amount of 10% Pd/C.

-

Place the reaction mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator).

-

Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization or column chromatography.

-

Caption: General workflow for the synthesis of this compound.

Biological Activity and Applications in Drug Discovery

While specific quantitative biological data for this compound is not widely available in public literature, it is recognized as a valuable intermediate in medicinal chemistry.[1][4] Its primary application lies in serving as a building block for the synthesis of more complex, biologically active molecules.[1]

Notably, this compound is cited as a key intermediate in the development of anti-tuberculosis agents.[1] The aminopyridine scaffold is a common feature in many pharmacologically active compounds, and the specific arrangement of functional groups in this compound allows for further chemical modifications to explore structure-activity relationships in drug design.[1] Its utility also extends to biochemical research, where it may be used in studies related to enzyme inhibition and receptor binding to elucidate biological pathways.[1]

Caption: Role of this compound as a building block in drug discovery.

Analytical Protocols

High-Performance Liquid Chromatography (HPLC)

Purity analysis of this compound is typically performed using HPLC.[1] While a specific monograph is not publicly available, a general method can be established as follows.

-

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

-

Mobile Phase:

-

A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

A starting gradient could be 95:5 (aqueous:organic), ramping to a higher organic concentration over 15-20 minutes.

-

-

Procedure:

-

Prepare a standard solution of the compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

-

Set the flow rate to 1.0 mL/min and the column temperature to 25°C.

-

Set the UV detector to a wavelength where the compound has maximum absorbance.

-

Inject a small volume (e.g., 10 µL) of the sample.

-

The purity is determined by the area percentage of the main peak in the resulting chromatogram.

-

Note: This is a general protocol and should be optimized for the specific instrumentation and column used.

Signaling Pathways

Currently, there is no direct evidence in the available scientific literature linking this compound itself to the modulation of specific signaling pathways. Its role is primarily understood as a precursor to other molecules that may have biological activity. The ultimate biological targets and pathway interactions would be dependent on the final structure of the derivative synthesized from this intermediate.

References

Navigating the Solubility Landscape of Methyl 3-Aminopyridine-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the available solubility data for methyl 3-aminopyridine-4-carboxylate, a key chemical intermediate in pharmaceutical research. Recognizing the current limitations in publicly accessible quantitative data, this document also furnishes detailed experimental protocols to enable researchers to determine its solubility in various solvents, a critical parameter in drug development and process chemistry.

Quantitative Solubility Data

Currently, comprehensive quantitative solubility data for this compound across a wide range of organic solvents and temperatures is limited in published literature. The most prominently available data point is its solubility in Dimethyl Sulfoxide (DMSO).

| Solvent | Temperature | Solubility | Molar Concentration (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL | 657.25 | Ultrasonic assistance is required for dissolution. The hygroscopic nature of DMSO can significantly impact solubility; using newly opened DMSO is recommended.[1] |

Note to Researchers: The lack of extensive solubility data necessitates experimental determination for specific applications. The following sections provide detailed methodologies for this purpose.

Experimental Protocols for Solubility Determination

The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent. This method involves saturating a solvent with the solute and then quantifying the amount of dissolved solute.

Shake-Flask Method for Equilibrium Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a given solvent at a controlled temperature.

Materials and Equipment:

-

This compound (solid)

-

Solvent of interest (e.g., water, ethanol, acetonitrile, etc.)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached and the solution is saturated.

-

Add a known volume of the desired solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature orbital shaker. The temperature should be precisely controlled to the desired experimental value (e.g., 25 °C, 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The exact time for reaching equilibrium may need to be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.[2][3]

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of known concentrations of this compound in the same solvent.

-

-

Calculation:

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of the original saturated solution. This value represents the solubility of the compound in the chosen solvent at the experimental temperature.

-

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of solubility using the shake-flask method.

In the absence of extensive pre-existing data, the methodologies and workflows provided in this guide offer a robust framework for researchers to generate the critical solubility data required for their specific research and development needs. The accurate determination of this compound's solubility is a fundamental step towards its effective utilization in the synthesis of novel pharmaceutical compounds.

References

A Technical Guide to the Spectral Analysis of Methyl 3-aminopyridine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for methyl 3-aminopyridine-4-carboxylate, a compound of interest in pharmaceutical and chemical research. The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside standardized experimental protocols for data acquisition.

Spectral Data Summary

The following tables summarize the predicted spectral data for this compound (Molecular Formula: C₇H₈N₂O₂, Molecular Weight: 152.15 g/mol ). These predictions are based on established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.30 | s | 1H | H-2 (Pyridine) |

| ~7.90 | d | 1H | H-6 (Pyridine) |

| ~6.80 | d | 1H | H-5 (Pyridine) |

| ~5.50 | br s | 2H | -NH₂ |

| 3.85 | s | 3H | -OCH₃ |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~168.0 | C=O (Ester) |

| ~155.0 | C-3 (Pyridine) |

| ~150.0 | C-6 (Pyridine) |

| ~140.0 | C-2 (Pyridine) |

| ~115.0 | C-4 (Pyridine) |

| ~110.0 | C-5 (Pyridine) |

| 52.5 | -OCH₃ |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Strong, Broad | N-H Stretch (Amine) |

| 3100-3000 | Medium | C-H Stretch (Aromatic) |

| 2950-2850 | Medium | C-H Stretch (Alkyl -CH₃) |

| ~1725 | Strong | C=O Stretch (Ester) |

| ~1620 | Strong | N-H Bend (Amine) |

| 1600-1450 | Medium-Strong | C=C & C=N Stretch (Pyridine Ring) |

| ~1250 | Strong | C-O Stretch (Ester) |

Table 4: Mass Spectrometry Data

| m/z | Ion | Notes |

| 153.1 | [M+H]⁺ | Molecular ion peak (protonated)[1] |

| 152.1 | [M]⁺ | Molecular ion |

| 121.1 | [M-OCH₃]⁺ | Loss of methoxy (B1213986) radical |

| 93.1 | [M-COOCH₃]⁺ | Loss of carbomethoxy radical |

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample (5-20 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

NMR tube (5 mm diameter)

-

Pipette

-

Vortex mixer

Procedure:

-

Accurately weigh the sample and transfer it to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.

-

Gently vortex the mixture to ensure the sample is fully dissolved.

-

Using a pipette, transfer the solution into the NMR tube, ensuring no solid particles are present.

-

Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.

-

Acquire the ¹H spectrum, followed by the ¹³C spectrum, using standard instrument parameters. Shimming is performed to optimize the magnetic field homogeneity.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound sample (solid)

-

Potassium bromide (KBr), IR grade

-

Mortar and pestle

-

Pellet press

Procedure (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry KBr powder in an agate mortar.

-

Transfer the finely ground powder into a pellet-forming die.

-

Apply pressure using a hydraulic press to form a thin, transparent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound sample

-

Solvent (e.g., methanol, acetonitrile)

-

Vial

-

Syringe or autosampler vials

Procedure (Electrospray Ionization - ESI):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., 1 mg/mL).

-

Introduce the sample solution into the mass spectrometer's ion source via direct infusion using a syringe pump or through a liquid chromatography system.

-

Set the mass spectrometer to operate in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

Caption: Workflow for the spectral characterization of a chemical compound.

References

The Discovery and Synthesis of Methyl 3-aminopyridine-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-aminopyridine-4-carboxylate is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry. Its strategic placement of amino and carboxylate functionalities on the pyridine (B92270) scaffold renders it a valuable precursor for the synthesis of complex molecules with significant biological activity. This technical guide provides a comprehensive overview of the discovery of this compound, focusing on a key synthetic pathway involving the nitration of a pyridine precursor followed by the reduction of the nitro group. Detailed experimental protocols, quantitative data, and a visualization of its relevance in the context of the PI3K/Akt/mTOR signaling pathway are presented to serve as a practical resource for researchers in drug discovery and development.

Introduction

The pyridine ring is a ubiquitous motif in pharmaceuticals and agrochemicals, owing to its ability to engage in various biological interactions. The strategic functionalization of this ring system is a cornerstone of medicinal chemistry. This compound, with its vicinal amino and ester groups, represents a particularly useful scaffold. The electron-donating amino group and the electron-withdrawing carboxylate group on the pyridine ring create a unique electronic and steric environment, making it an ideal starting point for the construction of diverse molecular architectures. Notably, derivatives of this compound have been investigated as potent inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway, a critical regulator of cell proliferation, survival, and metabolism that is often dysregulated in cancer.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₈N₂O₂ | |

| Molecular Weight | 152.15 g/mol | |

| CAS Number | 55279-30-6 | [3] |

| Appearance | Solid | |

| InChI | 1S/C7H8N2O2/c1-11-7(10)5-2-3-9-4-6(5)8/h2-4H,8H2,1H3 | |

| InChI Key | XLQIGLBALJNHKR-UHFFFAOYSA-N | |

| SMILES | COC(=O)c1ccncc1N |

Synthesis of this compound

The discovery of a viable synthetic route to this compound is crucial for its application in drug discovery. A common and effective strategy involves a two-step process starting from a commercially available pyridine derivative:

-

Nitration: Introduction of a nitro group at the 3-position of a pyridine-4-carboxylate precursor.

-

Reduction: Conversion of the nitro group to the desired amino group.

Experimental Protocols

Step 1: Synthesis of Methyl 3-nitropyridine-4-carboxylate

This protocol is adapted from the synthesis of a related compound and is a general method for the nitration of pyridines.[4]

-

Materials:

-

Concentrated sulfuric acid (95-98%)

-

Concentrated nitric acid (70%)

-

Ammonia (B1221849) solution

-

Ice

-

Procedure:

-

To a 1000 mL flask, add 950 g of concentrated sulfuric acid.

-

Cool the flask in an ice bath to below 10 °C.

-

Slowly add 108 g of 2-amino-4-methylpyridine to the cooled sulfuric acid with stirring.

-

Maintaining the temperature below 10 °C, add 108 g of concentrated nitric acid dropwise over a period of 2 hours.

-

After the addition is complete, heat the reaction mixture to 95 °C and maintain for 2 hours.

-

Cool the reaction mixture to room temperature and then carefully pour it into 1000 mL of an ice-water mixture.

-

Neutralize the solution to pH 7 with a concentrated ammonia solution.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried to yield the nitro-substituted pyridine intermediate.

-

Step 2: Synthesis of this compound

This protocol describes a general method for the electrochemical reduction of a 3-nitropyridine (B142982) derivative.[3]

-

Materials:

-

Methyl 3-nitropyridine-4-carboxylate (from Step 1)

-

Sulfuric acid

-

Electrochemical cell with appropriate electrodes

-

-

Procedure:

-

In an electrochemical cell, dissolve 17.5 g of 4-amino-3-nitropyridine (B158700) in 400 mL of methanol and 15 mL of sulfuric acid.

-

Maintain the temperature of the solution at approximately 50 °C.

-

Apply a current density of 1.5 A/dm² until the required charge for the reduction has been passed.

-

Upon completion of the electrolysis, the resulting solution containing the aminopyridine can be further processed for isolation and purification.

-

Work-up would typically involve neutralization of the acidic solution, extraction of the product into an organic solvent, drying of the organic layer, and removal of the solvent under reduced pressure to yield the crude product.

-

Purification can be achieved by recrystallization or column chromatography.

-

Synthesis Workflow

Biological Significance: A Precursor for PI3K Pathway Inhibitors

This compound serves as a crucial starting material for the synthesis of potent inhibitors targeting the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many human cancers.[1][2][5][6][7] The development of small molecule inhibitors that can modulate this pathway is a major focus of cancer drug discovery.

The structural framework of this compound allows for the elaboration into more complex heterocyclic systems, such as pyridopyrimidines, which can effectively bind to the ATP-binding pocket of PI3K isoforms.

The PI3K/Akt/mTOR Signaling Pathway

References

- 1. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines - Google Patents [patents.google.com]

- 4. Page loading... [guidechem.com]

- 5. orbit.dtu.dk [orbit.dtu.dk]

- 6. Targeted disruption of PI3K/Akt/mTOR signaling pathway, via PI3K inhibitors, promotes growth inhibitory effects in oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

The Biological Versatility of Methyl 3-aminopyridine-4-carboxylate: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-aminopyridine-4-carboxylate, a structurally simple yet chemically versatile molecule, has emerged as a valuable scaffold in medicinal chemistry. While exhibiting limited intrinsic biological activity, its true potential lies in its role as a key building block for the synthesis of a diverse array of pharmacologically active compounds. This technical guide provides an in-depth overview of the biological activities of derivatives synthesized from this core structure, focusing on their applications as kinase inhibitors and antimicrobial agents. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising area.

Kinase Inhibitory Activity of Derivatives

Derivatives of this compound have shown significant potential as inhibitors of key kinases implicated in cancer progression, particularly Phosphoinositide 3-kinase (PI3K) and c-Met.

PI3K Inhibition

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Several studies have demonstrated that pyridine (B92270) and pyrimidine (B1678525) derivatives, structurally analogous to those derivable from this compound, are potent PI3K inhibitors.

| Compound ID | Target Isoform(s) | IC50 (nM) | Cell Line(s) | Reference |

| 17p | PI3Kα | 31.8 ± 4.1 | - | [1] |

| PI3Kδ | 15.4 ± 1.9 | - | [1] | |

| 12b | PI3Kα | 170 ± 10 | Leukemia SR | [2] |

| PI3Kβ | 130 ± 10 | Leukemia SR | [2] | |

| PI3Kδ | 760 ± 40 | Leukemia SR | [2] | |

| mTOR | 830 ± 50 | Leukemia SR | [2] | |

| 12d | PI3Kα | 1270 ± 70 | Leukemia SR | [2] |

| PI3Kβ | 3200 ± 160 | Leukemia SR | [2] | |

| PI3Kδ | 1980 ± 110 | Leukemia SR | [2] | |

| mTOR | 2850 ± 170 | Leukemia SR | [2] |

This protocol describes a common method for measuring the in vitro kinase activity of PI3Kα and the inhibitory potential of test compounds using Homogeneous Time-Resolved Fluorescence (HTRF).[3][4][5]

Materials and Reagents:

-

Recombinant human PI3Kα enzyme

-

PIP2 (phosphatidylinositol-4,5-bisphosphate) substrate

-

ATP (adenosine triphosphate)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

-

HTRF detection reagents: Europium-labeled anti-GST monoclonal antibody, GST-tagged PH domain, biotinylated-PIP3, and Streptavidin-Allophycocyanin (APC)

-

Stop solution (e.g., EDTA in buffer)

-

384-well low-volume plates

-

HTRF-compatible plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in the kinase assay buffer.

-

Enzyme and Substrate Preparation: Dilute the PI3Kα enzyme and PIP2 substrate in the kinase assay buffer to the desired concentrations.

-

Reaction Setup: In a 384-well plate, add the test compound solution, the PI3Kα enzyme solution, and the PIP2 substrate solution.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding the stop solution.

-

Detection: Add the HTRF detection reagents. The PIP3 product formed by PI3Kα activity displaces biotin-PIP3 from the detection complex, resulting in a decrease in the HTRF signal.

-

Signal Reading: After a final incubation period, measure the HTRF signal at appropriate wavelengths (e.g., 665 nm and 620 nm).

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Workflow for a typical PI3K HTRF assay.

c-Met Kinase Inhibition

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, migration, and invasion. Aberrant c-Met signaling is implicated in the development and progression of various cancers. Imidazopyridine derivatives, which can be synthesized from aminopyridine precursors, have been identified as potent c-Met inhibitors.

| Compound ID | IC50 (nM) (Enzymatic) | IC50 (nM) (Cellular) | Cell Line | Reference |

| 7g | 53.4 | 253 | - | [6] |

This protocol outlines a general method for assessing the in vitro inhibitory activity of compounds against c-Met kinase.[6][7][8]

Materials and Reagents:

-

Recombinant human c-Met kinase domain

-

Poly(Glu, Tyr) 4:1 as a substrate

-

ATP

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

96-well or 384-well plates

-

Luminescence plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in DMSO and then in kinase assay buffer.

-

Reaction Setup: In a white assay plate, add the test compound, c-Met enzyme, and the substrate.

-

Reaction Initiation: Start the reaction by adding ATP.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ system, which involves a two-step addition of reagents to convert ADP to ATP and then measure the light produced by a luciferase reaction.

-

Signal Reading: Read the luminescence signal using a plate reader.

-

Data Analysis: The luminescence signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

The c-Met signaling pathway and the inhibitory action of derivatives.

Antimicrobial Activity of Derivatives

Derivatives of aminopyridine carboxylates have also been investigated for their antimicrobial properties. The modification of the core structure can lead to compounds with activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

The following data is for derivatives of the closely related Methyl-2-aminopyridine-4-carboxylate.

| Compound ID | S. aureus (μg/mL) | B. subtilis (μg/mL) | E. coli (μg/mL) | P. aeruginosa (μg/mL) | C. albicans (μg/mL) | Reference |

| 3c | 11 | 13 | 14 | 13 | 12 | [9] |

| 3d | 13 | 12 | 11 | 12 | 12 | [9] |

This protocol describes a standard method for determining the MIC of a compound against bacterial strains.[10][11][12][13][14]

Materials and Reagents:

-

Test compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator

Procedure:

-

Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate.

-

Inoculum Preparation: From a fresh agar (B569324) plate, suspend several colonies of the test bacterium in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.

-

Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the compound dilutions. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

-

MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the first clear well).

General workflow for MIC determination by broth microdilution.

Synthesis of Bioactive Derivatives

The versatility of this compound as a synthetic intermediate stems from the reactivity of its amino and ester functional groups. These allow for a wide range of chemical modifications to build more complex molecular architectures.

A general synthetic approach to constructing more complex heterocyclic systems often involves the initial modification of either the amino or the carboxylate group, followed by cyclization reactions. For example, the amino group can readily undergo condensation with various aldehydes and ketones to form Schiff bases, which can be further modified. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides.

For instance, the synthesis of pyrazolopyridine derivatives can be achieved through the condensation of an appropriately substituted aminopyrazole with a β-ketoester, which can be conceptually derived from the aminopyridine carboxylate core. Similarly, the construction of imidazopyridines often involves the reaction of a diaminopyridine precursor with an aldehyde or carboxylic acid, a precursor that can be synthesized from this compound through functional group manipulations.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a wide range of biologically active molecules. Its derivatives have demonstrated significant potential as inhibitors of key cancer-related kinases such as PI3K and c-Met, as well as promising antimicrobial agents. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of novel compounds derived from this important chemical scaffold. Future structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these derivatives to develop next-generation therapeutic agents.

References

- 1. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. merckmillipore.com [merckmillipore.com]

- 4. A new evaluation method for quantifying PI3K activity by HTRF assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Discovery of imidazopyridine derivatives as novel c-Met kinase inhibitors: Synthesis, SAR study, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. youtube.com [youtube.com]

- 10. benchchem.com [benchchem.com]

- 11. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 12. Minimal Inhibitory Concentration (MIC) [protocols.io]

- 13. benchchem.com [benchchem.com]

- 14. ijrpc.com [ijrpc.com]

The Versatile Scaffold: Unlocking the Potential of Methyl 3-aminopyridine-4-carboxylate in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available data on the direct applications of Methyl 3-aminopyridine-4-carboxylate in drug discovery is limited. This guide illustrates its potential by providing a detailed overview of the demonstrated applications of its close structural isomers, namely Methyl 4-aminopyridine-3-carboxylate and Methyl 2-aminopyridine-4-carboxylate. These examples serve as a proxy to highlight the synthetic versatility and potential biological significance of the aminopyridine carboxylate scaffold.

Introduction: The Aminopyridine Carboxylate Core in Medicinal Chemistry

The aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs. The presence of a pyridine (B92270) ring, an amino group, and a carboxylate moiety provides a unique combination of hydrogen bonding capabilities, aromatic interactions, and opportunities for diverse chemical modifications. This compound, along with its isomers, represents a valuable building block for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications. These applications span across various fields, including oncology, neurodegenerative diseases, and infectious diseases. The strategic positioning of the amino and carboxylate groups allows for the construction of complex molecular architectures, making it a key intermediate in the synthesis of novel drug candidates.

Potential Therapeutic Applications

Based on the activities of derivatives of its isomers, this compound is a promising starting material for the development of novel therapeutics in several key areas.

Oncology: Kinase Inhibitors

The aminopyridine core is a common feature in many kinase inhibitors. By functionalizing the amino and carboxylate groups of isomers like Methyl 4-aminopyridine-3-carboxylate, researchers have developed potent inhibitors of various kinases implicated in cancer. For instance, derivatives of 4-aminoquinazolines, which can be synthesized from aminopyridine precursors, are known to target kinases such as EGFR, VEGFR, and Aurora kinase. The general strategy involves the elaboration of the aminopyridine scaffold to create molecules that can fit into the ATP-binding pocket of these enzymes.

A series of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b]pyridin-3-amine derivatives have been synthesized and evaluated as covalent inhibitors of Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML).[1]

Table 1: Kinase Inhibitory Activity of Isoxazolopyridine Derivatives

| Compound | Target Kinase | IC50 (nM) | Cell Line | Cellular IC50 (nM) |

| C14 | FLT3 | 256 | MV4-11 (FLT3-ITD) | 325 |

| C14 | FLT3 | - | MOLM-13 (FLT3-ITD) | 507 |

Data extracted from a study on isoxazolopyridine derivatives, which can be conceptually derived from aminopyridine carboxylates.[1]

Neurodegenerative Disorders

Aminopyridine derivatives have shown significant potential in the treatment of neurodegenerative diseases. 4-Aminopyridine (B3432731) itself is a known potassium channel blocker used to improve symptoms in multiple sclerosis.[2] The derivatization of the aminopyridine scaffold, including its carboxylated forms, can lead to new chemical entities with improved efficacy and safety profiles for conditions like Alzheimer's disease and spinal cord injury.[2][3] For example, peptide derivatives of 4-aminopyridine have been synthesized to reduce its toxicity while retaining its therapeutic potential.[2]

Antimicrobial Agents

The search for novel antimicrobial agents is a global health priority. Derivatives of aminopyridine carboxylates have been explored for their antibacterial and antifungal activities. Schiff bases derived from Methyl 2-aminopyridine-4-carboxylate have demonstrated inhibitory activity against various bacterial and fungal strains.[4]

Table 2: Antimicrobial Activity of Methyl-2-aminopyridine-4-carboxylate Derivatives

| Compound | Bacterial Strain (Zone of Inhibition, mm) | Fungal Strain (Zone of Inhibition, mm) |

| 3c | E. coli: 15, S. aureus: 14 | A. niger: 13, C. albicans: 12 |

| 3d | E. coli: 16, S. aureus: 15 | A. niger: 14, C. albicans: 13 |

Data represents selected compounds from the study.[4]

Experimental Protocols

General Synthesis of Methyl 4-aminonicotinate

This protocol describes the deprotection of a Boc-protected precursor to yield Methyl 4-aminopyridine-3-carboxylate (Methyl 4-aminonicotinate).[5]

Materials:

-

Methyl 4-((tert-butoxycarbonyl)amino)nicotinate

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate (B86663)

Procedure:

-

Dissolve Methyl 4-((tert-butoxycarbonyl)amino)nicotinate (9.08 g, 36.0 mmol) in a 1:1 (v/v) mixture of TFA and DCM (100 mL).

-

Stir the reaction mixture at room temperature for 2 hours.

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

Redissolve the concentrate in dichloromethane (100 mL).

-

Wash the organic layer with saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain Methyl 4-aminonicotinate.

Synthesis of Methyl-2-ethylideneaminopyridine-4-carboxylate (Schiff Base Derivative)

This protocol outlines the synthesis of a Schiff base from Methyl 2-aminopyridine-4-carboxylate and acetaldehyde (B116499).[4]

Materials:

-

Methyl-2-aminopyridine-4-carboxylate (1.53 g, 0.01 mol)

-

Acetaldehyde (0.44 g, 0.01 mol)

Procedure:

-

Dissolve Methyl-2-aminopyridine-4-carboxylate in methanol.

-

Add acetaldehyde to the solution.

-

Reflux the mixture for a specified time (details in the original publication).

-

Cool the reaction mixture to room temperature.

-

The precipitate formed is filtered, washed with ethanol, and recrystallized from methanol to yield the final product.

Visualizations

Synthetic Workflow for Bioactive Derivatives

The following diagram illustrates a generalized synthetic workflow starting from an aminopyridine carboxylate to generate a library of biologically active derivatives.

Caption: Generalized synthetic pathways from aminopyridine carboxylates.

Simplified FLT3 Signaling Pathway

The following diagram depicts a simplified representation of the FLT3 signaling pathway, a target for cancer therapy.

Caption: Simplified FLT3 signaling and point of inhibition.

Conclusion

While direct, extensive research on this compound is not widely published, the data available for its isomers strongly suggest its high potential as a versatile building block in drug discovery. The aminopyridine carboxylate scaffold provides a robust platform for the synthesis of diverse heterocyclic compounds with promising biological activities, particularly in the development of kinase inhibitors, agents for neurodegenerative disorders, and antimicrobial compounds. Further exploration of the synthetic utility of this compound is warranted and could lead to the discovery of novel and potent therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Methyl 4-aminopyridine-3-carboxylate CAS#: 16135-36-7 [m.chemicalbook.com]

Methyl 3-aminopyridine-4-carboxylate: A Technical Guide for Biochemical Research and Drug Discovery

Introduction: Methyl 3-aminopyridine-4-carboxylate is a heterocyclic organic compound that has emerged as a versatile building block in medicinal chemistry and biochemical research. Its unique structure, featuring a pyridine (B92270) ring substituted with both an amino group and a methyl carboxylate, provides reactive sites for a variety of chemical transformations. This guide details the physicochemical properties, key synthetic applications, and the role of this reagent in the development of targeted therapeutics, particularly kinase inhibitors.

Physicochemical and Structural Data

This compound is commercially available as a solid reagent.[1][2] Its fundamental properties are essential for its application in laboratory settings.

| Property | Value | Source |

| CAS Number | 55279-30-6 | [3] |

| Molecular Formula | C₇H₈N₂O₂ | [2] |

| Molecular Weight | 152.15 g/mol | [2] |

| Appearance | Solid | [1][2] |

| SMILES | COC(=O)c1ccncc1N | [2] |

| InChI Key | XLQIGLBALJNHKR-UHFFFAOYSA-N | [2] |

Core Application in Kinase Inhibitor Synthesis

This compound is a valuable starting material for the synthesis of potent and selective kinase inhibitors.[3] Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of diseases such as cancer. The aminopyridine core of this reagent serves as a scaffold that can be elaborated to target the ATP-binding site of specific kinases.

A notable application is in the synthesis of 1,7-naphthyridine-based inhibitors targeting Phosphatidylinositol-4-Phosphate 5-Kinase Type 2 Alpha (PIP4K2A).[4] This kinase is implicated in cancer cell proliferation and survival, particularly in tumors with p53 mutations, through its role in the PI3K/AKT/mTOR signaling pathway.[4]

Experimental Protocols

The primary amino group and the methyl ester of this compound are key functional handles for synthetic elaboration. A common initial step is the acylation of the amino group to form an amide bond, which serves as a foundation for building more complex molecules.

Protocol 1: Synthesis of Methyl 3-(4-bromobenzamido)pyridine-4-carboxylate

This protocol details the N-acylation of this compound with 4-bromobenzoyl chloride, a foundational step in the synthesis of a series of kinase inhibitors.[4]

Materials:

-

This compound (1.576 g, 10.35 mmol)

-

Dichloromethane (DCM) (15 mL)

-

Triethylamine (B128534) (Et₃N) (2.17 mL, 15.5 mmol)

-

4-bromobenzoyl chloride (2.5 g, 11.39 mmol)

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

Dissolve this compound in DCM (15 mL) in a suitable reaction vessel.

-

At room temperature, add triethylamine followed by 4-bromobenzoyl chloride to the solution.

-

Stir the reaction mixture at room temperature overnight.

-

Following the incubation, dilute the mixture with additional DCM.

-

Wash the organic layer twice with a saturated sodium bicarbonate solution and twice with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the product.

Below is a workflow diagram illustrating this synthetic transformation.

Biochemical Data of Derived Inhibitors

Through multi-step synthesis starting from this compound, highly potent and selective inhibitors of PIP4K2A have been developed.[4] The data below summarizes the inhibitory activity and selectivity of two advanced lead compounds, BAY-091 and BAY-297.

| Compound ID | Target Kinase | IC₅₀ (nM) | Kinase Selectivity |

| BAY-091 (60) | PIP4K2A | 1.9 | High (No off-target kinase inhibited >60% at 1 µM) |

| BAY-297 (58) | PIP4K2A | 3.1 | High (No off-target kinase inhibited >60% at 1 µM) |

Data sourced from a study on 1,7-naphthyridine-based inhibitors.[4] The selectivity was determined against a panel of 373 kinases.

Role in Cellular Signaling Pathways

The inhibitors derived from this compound target PIP4K2A, an enzyme that plays a role in the PI3K/AKT signaling cascade.[4] Depletion or inhibition of PIP4K2A can lead to hyperactivation of AKT and subsequent apoptosis in cancer cells, particularly those with p53 mutations.[4] This makes it a promising target for therapeutic intervention.

The diagram below illustrates the signaling pathway and the point of inhibition.

Conclusion

This compound is a reagent of significant value to the drug discovery and development community. Its utility as a versatile synthetic intermediate is clearly demonstrated in the creation of sophisticated molecules, such as the selective PIP4K2A inhibitors. The straightforward reactivity of its functional groups allows for its incorporation into diverse molecular scaffolds, providing a reliable starting point for the exploration of new chemical space and the development of novel, targeted therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-AMINO-ISONICOTINIC ACID METHYL ESTER | 55279-30-6 [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

Methyl 3-aminopyridine-4-carboxylate: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety and handling protocols for Methyl 3-aminopyridine-4-carboxylate. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development who may work with this compound. This guide consolidates critical information regarding its physical and chemical properties, potential hazards, safe handling and storage procedures, and emergency response measures. All quantitative data has been summarized in structured tables for ease of reference. Furthermore, this document includes a representative experimental protocol to illustrate the practical application of the recommended safety measures in a laboratory setting. A logical workflow for safe handling and emergency response is also presented visually using a Graphviz diagram.

Introduction

This compound is a heterocyclic organic compound with applications in medicinal chemistry and as a building block in the synthesis of more complex molecules. As with any chemical reagent, a thorough understanding of its properties and potential hazards is paramount to ensure the safety of laboratory personnel and the integrity of research. This guide aims to provide the necessary information to handle this compound responsibly.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. While some data points are not available, the existing information provides a foundational understanding of the compound's characteristics.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₂ | [1] |

| Molecular Weight | 152.15 g/mol | [1] |

| Appearance | Solid | MedChemExpress SDS |

| Melting/Freezing Point | 84-86°C | MedChemExpress SDS |

| Boiling Point/Range | 292.5°C at 760 mmHg | MedChemExpress SDS |

| Flash Point | Not available | MedChemExpress SDS |

| Solubility in Water | Not available | MedChemExpress SDS |

| Vapor Pressure | Not available | MedChemExpress SDS |

| Vapor Density | Not available | MedChemExpress SDS |

| Relative Density | Not available | MedChemExpress SDS |

| SMILES string | COC(=O)c1ccncc1N | [1] |

| InChI | 1S/C7H8N2O2/c1-11-7(10)5-2-3-9-4-6(5)8/h2-4H,8H2,1H3 | [1] |

| InChI key | XLQIGLBALJNHKR-UHFFFAOYSA-N | [1] |

Hazard Identification and Toxicological Data

This compound is classified as a hazardous substance. The GHS classification and associated hazard statements are summarized in Table 2.

Table 2: GHS Hazard Classification

| Classification | Code | Description | Source |

| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed | MedChemExpress SDS |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation | MedChemExpress SDS |

| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation | MedChemExpress SDS |

| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation | MedChemExpress SDS |

Pictograms:

GHS07: Exclamation mark[1]

Signal Word: Warning[1]

Toxicological Data:

Carcinogenicity:

No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC, ACGIH, or NTP.

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if working in a poorly ventilated area or when generating dust.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure that a safety shower and eyewash station are readily accessible.

General Handling Precautions

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Avoid contact with skin and eyes.

-

Do not eat, drink, or smoke when using this product.

-

Wash hands thoroughly after handling.

-

Take off contaminated clothing and wash it before reuse.

Storage Conditions

-

Store in a well-ventilated place.

-

Keep the container tightly closed.

-

Store locked up.

-

For long-term storage of solutions, it is recommended to store at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.

Emergency Procedures